molecular formula C14H13NO3 B13676917 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one

5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one

Cat. No.: B13676917
M. Wt: 243.26 g/mol
InChI Key: RZYWTDLWXFNYNS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with isoindoline derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isoindoline moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-(2-isoindolinylmethyl)-4H-pyran-4-one: Unique due to its specific combination of functional groups.

    Isoindoline derivatives: Share the isoindoline moiety but differ in other structural aspects.

    Pyranone derivatives: Contain the pyranone ring but lack the isoindoline component.

Uniqueness

This compound stands out due to its dual functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-ylmethyl)-5-hydroxypyran-4-one

InChI

InChI=1S/C14H13NO3/c16-13-5-12(18-9-14(13)17)8-15-6-10-3-1-2-4-11(10)7-15/h1-5,9,17H,6-8H2

InChI Key

RZYWTDLWXFNYNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=CC(=O)C(=CO3)O

Origin of Product

United States

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